Z-Val-otfa

概要

説明

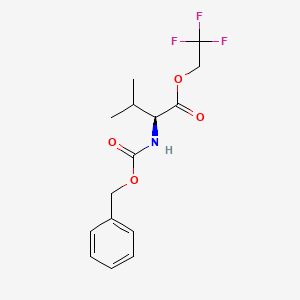

Z-Val-otfa is a chemical compound with diverse applications in scientific research. It has a molecular formula of C15H18F3NO4 .

Molecular Structure Analysis

This compound contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .Physical And Chemical Properties Analysis

This compound has a molar mass of 333.3 . It contains various types of bonds and functional groups, contributing to its unique physical and chemical properties .科学的研究の応用

1. Impact on Nuclear Receptor Activity

Short-chain fatty acids like valproic acid, a component related to Z-Val-otfa, enhance cellular sensitivity to hormones. They act as hormone sensitizers by activating nuclear hormone receptors and inhibiting histone deacetylases. This dual mechanism could lead to significant drug-drug interactions, especially in women administered exogenous hormones (Jansen et al., 2004).

2. Role in Apoptosis and Inflammation

The study on A20, an anti-inflammatory protein, reveals its importance in processes like apoptosis and inflammation. A20's zinc finger, ZF4, is crucial for its function, which might relate to compounds like this compound. Disruption in A20's function can lead to increased sensitivity to inflammation and other pathological conditions (Lu et al., 2013).

3. Genome Engineering Tools

This compound-related compounds might influence genome engineering tools like zinc-finger nucleases (ZFNs). ZFNs, composed of DNA-binding modules and a DNA cleavage domain, are crucial for genetic modifications. The properties of such compounds could impact the effectiveness and specificity of ZFNs in gene therapy and research (Gaj et al., 2013).

4. Potential in Kidney Disease Treatment

Zinc supplementation, possibly linked to this compound, shows promise in treating kidney diseases. It alleviates oxidative stress and apoptosis in kidney cells, suggesting a potential therapeutic role for compounds like this compound in kidney-related disorders (Li et al., 2019).

5. Epigenetic Regulation

Valproic acid, related to this compound, acts as a direct inhibitor of histone deacetylase. This action is significant for understanding its role in bipolar disorder and epilepsy treatment, as well as its teratogenic effects. Such insights are crucial for understanding the epigenetic mechanisms influenced by this compound-related compounds (Phiel et al., 2001).

6. Antibiotic Removal in Wastewater Treatment

This compound-related compounds might influence the development of materials like ZIF-8, used for removing antibiotics from wastewater. Their structural and chemical properties could be pivotal in enhancing the efficiency of such materials in environmental applications (Li et al., 2019).

7. DNA Binding Specificity and Protein Function

Compounds like this compound could influence the DNA-binding specificity of transcription factors and enzymes. This has implications for their activity and potential toxicity, especially in the context of gene therapy and cellular genome manipulation (Cornu et al., 2008).

Safety and Hazards

作用機序

Target of Action

Z-Val-otfa, also known as Z-Val-Ala-Asp fluoromethyl ketone, is a non-methylated, competitive, and irreversible inhibitor of caspase 1 . Caspase 1 is a type of enzyme known as a cysteine-aspartic acid protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .

Mode of Action

The compound interacts with its target, caspase 1, by binding to it in a competitive and irreversible manner . This binding inhibits the activity of caspase 1, preventing it from carrying out its normal function in the cell

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its inhibition of caspase 1 . Given that caspase 1 is involved in processes such as apoptosis and inflammation, the inhibition of this enzyme could potentially lead to reduced inflammation and altered cell death processes . .

生化学分析

Biochemical Properties

Z-Val-otfa plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It interacts with these enzymes by fitting its aspartic acid residue into the caspase active site, positioning the fluoromethylketone group to react with the catalytic cysteine residue of caspases. This interaction is crucial for its inhibitory activity.

Cellular Effects

This compound has been found to induce cellular autophagy . For instance, in HEK 293 cells, both pharmacological N-glycanase inhibition by this compound and siRNA-mediated knockdown of NGLY1 induce GFP-LC3-positive puncta . This suggests that this compound can influence cell function by modulating autophagy pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of caspases . The aspartic acid residue within this compound fits into the caspase active site, positioning the fluoromethylketone group to react with the catalytic cysteine residue of caspases . This forms a covalent adduct, effectively inhibiting the enzyme .

Metabolic Pathways

This compound is involved in the metabolic pathway of caspase inhibition . It interacts with caspases, a group of enzymes involved in programmed cell death or apoptosis

特性

IUPAC Name |

2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJQOMWGYZJTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

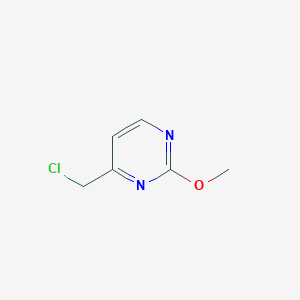

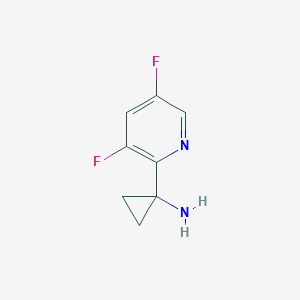

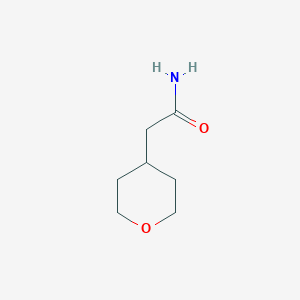

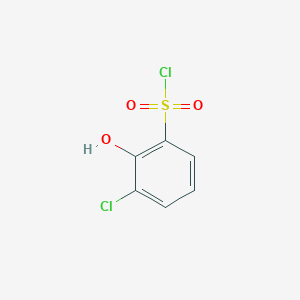

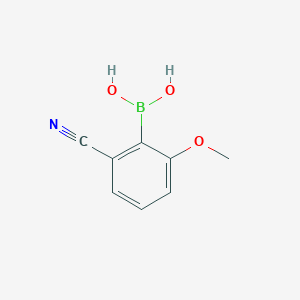

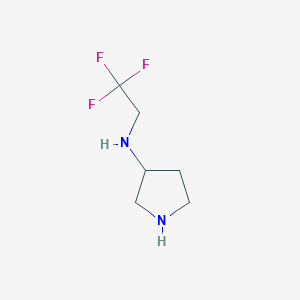

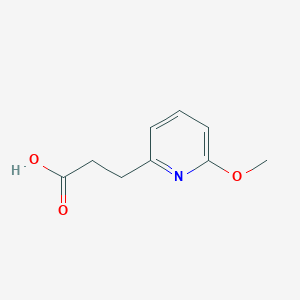

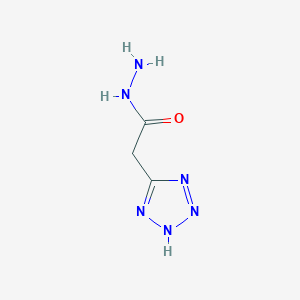

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)